molecular formula C14H18O4 B14004743 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid CAS No. 53405-01-9

2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid

Cat. No.: B14004743
CAS No.: 53405-01-9
M. Wt: 250.29 g/mol
InChI Key: JEERPVXGWQTQNW-UHFFFAOYSA-N
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Description

2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a carboxylic acid group and a phenyl ring substituted with a carboxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with a suitable phenyl derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can interact with hydrophobic regions of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar phenyl structure but different functional groups.

    Phenylboronic acid: Contains a phenyl ring and boronic acid group, used in organic synthesis.

    Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.

Uniqueness

2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

53405-01-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[2-(2-carboxypropan-2-yl)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C14H18O4/c1-13(2,11(15)16)9-7-5-6-8-10(9)14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18)

InChI Key

JEERPVXGWQTQNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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